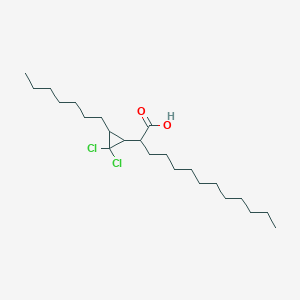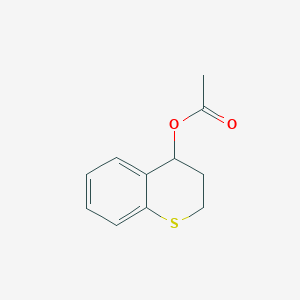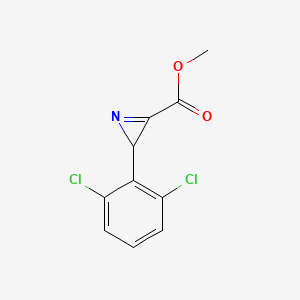![molecular formula C15H13Br B14347317 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene CAS No. 92497-32-0](/img/structure/B14347317.png)
1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene is an organic compound with the molecular formula C15H13Br It is a derivative of benzene, where a bromine atom is attached to the benzene ring, and a 4-methylphenyl group is connected via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene can be synthesized through several methods. One common approach involves the bromination of 2-[2-(4-methylphenyl)ethenyl]benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or dichloromethane, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
- Substituted benzene derivatives.
- Aldehydes or carboxylic acids from oxidation.
- Ethyl-substituted benzene from reduction.
Applications De Recherche Scientifique
1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethenyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene: Similar structure but with the bromine atom at a different position on the benzene ring.
2-Bromo-4’-methylacetophenone: Contains a bromine atom and a 4-methylphenyl group but with a different linkage.
2-Bromo-4’-methoxyacetophenone: Similar structure with a methoxy group instead of a methyl group.
Uniqueness: 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethenyl linkage
Propriétés
Numéro CAS |
92497-32-0 |
|---|---|
Formule moléculaire |
C15H13Br |
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
1-bromo-2-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13Br/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-11H,1H3 |
Clé InChI |
CTVWBRYWJYPDQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


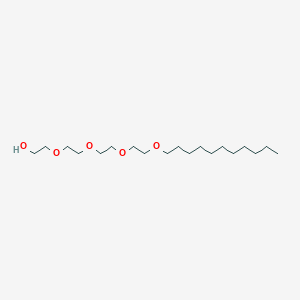
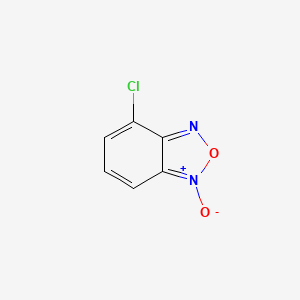
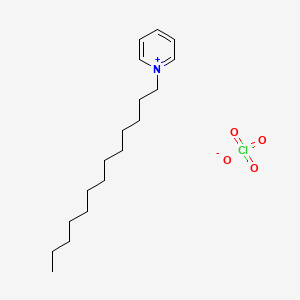
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)

![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)



